5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid
Overview
Description
5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenylboronic acid and 5-chlorobenzoic acid.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions:
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Esters: Methyl or ethyl esters of the benzoic acid derivative.
Alcohols: Reduced forms of the carboxylic acid group.
Scientific Research Applications
5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups:
Aromatic Ring: The aromatic ring can participate in π-π interactions with other aromatic systems.
Carboxylic Acid Group: The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
Chlorine Atoms: The chlorine atoms can influence the compound’s reactivity and binding affinity through inductive and resonance effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3-methylphenyl)benzoic acid: Similar structure with a different substitution pattern.
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: Contains a triazole ring instead of a methyl group.
2-Amino-5-chloro-3-methylbenzoic acid: Contains an amino group instead of a second chlorine atom.
Uniqueness
5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-chloro-5-(4-chloro-2-methylphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOZNLAVCGYPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690373 | |
Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-90-9 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-dichloro-2′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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